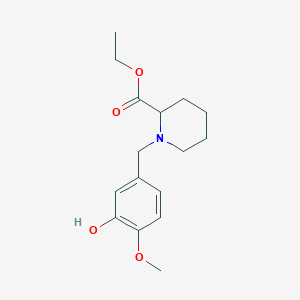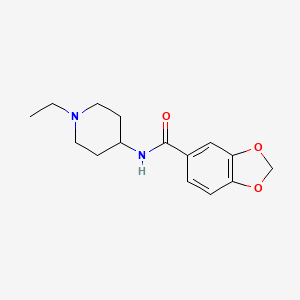![molecular formula C17H18O4 B5232966 3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5232966.png)
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, also known as Dicoumarol, is a natural compound that belongs to the coumarin family. It was first isolated from spoiled sweet clover hay in the 1940s and has since been used in various scientific research studies. Dicoumarol has been proven to have numerous biochemical and physiological effects, making it a valuable compound in the field of scientific research.
Mechanism of Action
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one works by inhibiting the enzyme vitamin K epoxide reductase, which is responsible for the activation of vitamin K-dependent clotting factors. This leads to a decrease in the production of clotting factors, resulting in an anticoagulant effect. Additionally, dicoumarol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has numerous biochemical and physiological effects. It has been shown to have anticoagulant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have antioxidant and neuroprotective effects, making it a valuable compound in the field of scientific research.
Advantages and Limitations for Lab Experiments
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a well-studied compound, with a known mechanism of action and numerous biochemical and physiological effects. Additionally, it is readily available and relatively inexpensive. However, there are also limitations to the use of dicoumarol in lab experiments. It has a narrow therapeutic window, which can make dosing difficult. Additionally, it has been shown to have potential side effects, such as bleeding and liver toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of dicoumarol. One potential area of research is the development of new anticoagulant drugs based on the structure of dicoumarol. Additionally, further research is needed to fully understand the anti-cancer properties of dicoumarol and its potential use in cancer treatment. Finally, there is a need for more research into the potential side effects of dicoumarol and how they can be mitigated in lab experiments.
Synthesis Methods
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can be synthesized through several methods, including the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst. Another method involves the reaction of 4-hydroxycoumarin with cyclohexanone in the presence of a base. The synthesis of dicoumarol is a complex process that requires careful attention to detail and precise conditions.
Scientific Research Applications
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been extensively studied for its anticoagulant properties. It inhibits the enzyme vitamin K epoxide reductase, which is responsible for the activation of vitamin K-dependent clotting factors. This makes it a valuable tool in the treatment and prevention of thrombosis and embolism. Additionally, dicoumarol has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
properties
IUPAC Name |
3,4-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10-11(2)17(19)21-16-9-12(7-8-13(10)16)20-15-6-4-3-5-14(15)18/h7-9,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSTSUTKCQMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


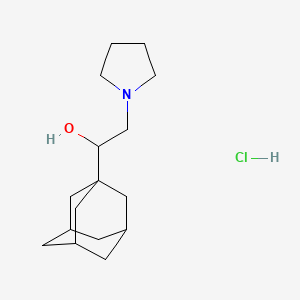
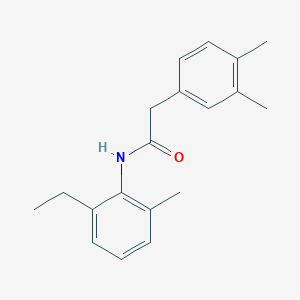
![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
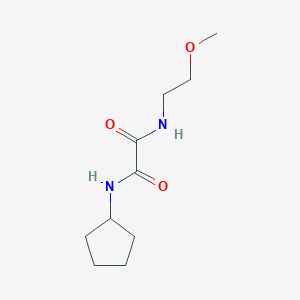
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)
![ethyl 4-(2-chlorobenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5232974.png)

